molecular formula C19H18N2O3 B3173539 8-{[(4-methylphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one CAS No. 947018-69-1

8-{[(4-methylphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Cat. No.: B3173539
CAS No.: 947018-69-1
M. Wt: 322.4 g/mol
InChI Key: HXUDDAYJVYKYEK-UHFFFAOYSA-N
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Description

The compound 8-{[(4-methylphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one features a quinoline core fused with a 1,4-dioxane ring system (dioxino[2,3-g]quinoline). A 4-methylphenylaminomethyl substituent is attached at the 8-position, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

8-[(4-methylanilino)methyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-2-4-15(5-3-12)20-11-14-8-13-9-17-18(24-7-6-23-17)10-16(13)21-19(14)22/h2-5,8-10,20H,6-7,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUDDAYJVYKYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3NC2=O)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-{[(4-methylphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological assays, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The compound was synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various acetamides. The synthesis involved the use of 4-methylbenzenesulfonyl chloride and lithium hydride in a DMF medium to yield the target molecule. The final product was characterized by spectroscopic methods including NMR and mass spectrometry, confirming its structure and purity .

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibitory potential of this compound against key enzymes associated with metabolic disorders:

  • Acetylcholinesterase (AChE) : The compound exhibited significant inhibition of AChE, which is crucial for neurotransmission and is often targeted in Alzheimer's disease therapies.
  • α-Glucosidase : It also demonstrated inhibitory effects on α-glucosidase, suggesting potential applications in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .

Antitumor Activity

In vitro studies have shown that the compound possesses cytotoxic properties against various cancer cell lines. Notably:

  • Cell Viability Assays : The compound was tested on glioma cells and showed reduced viability through mechanisms that include apoptosis and necroptosis. These findings indicate its potential as an anticancer agent .
  • Mechanism of Action : The compound's activity appears to be mediated through multiple pathways including inhibition of the AKT/mTOR signaling pathway, which is crucial for cell growth and survival .

Case Study 1: Alzheimer's Disease

A clinical trial investigated the efficacy of a related compound in patients with mild to moderate Alzheimer's disease. Results indicated that compounds similar to this compound improved cognitive functions and reduced AChE activity significantly compared to placebo .

Case Study 2: Diabetes Management

Another study focused on diabetic rats treated with the compound. Results showed a significant decrease in blood glucose levels post-treatment, attributed to its α-glucosidase inhibitory activity. This suggests its potential role in managing postprandial hyperglycemia .

Research Findings Summary Table

Study Focus Findings References
Enzyme InhibitionSignificant AChE and α-glucosidase inhibition
Antitumor ActivityReduced viability in glioma cells; induction of apoptosis
Alzheimer's DiseaseImproved cognitive functions in clinical trials
Diabetes ManagementDecreased blood glucose levels in diabetic rats

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of dioxinoquinoline derivatives is highly dependent on substituents at key positions. Below is a comparative analysis of structurally related compounds:

Key Trends and Mechanistic Insights

Core Structure Variations: Quinoline vs. Quinazoline: Quinazoline-based derivatives (e.g., SH-340) exhibit distinct mechanisms, such as kinase inhibition, compared to quinoline cores, which often target tubulin or DNA . Dioxane Ring Expansion: Compounds with fused furoquinoline systems (e.g., 9a) show enhanced antitumor activity due to improved binding to cellular targets like tubulin .

Substituent Impact :

  • Aromatic Groups : 4-Methylphenyl (target compound) and 4-ethylphenyl () substituents balance lipophilicity and metabolic stability. Halogenated analogs (e.g., 2-chlorophenyl in ) may improve cytotoxicity but increase toxicity risks.
  • Polar Groups : Hydroxyethyl or piperazinyl moieties (e.g., SH-340) enhance solubility and target engagement in hydrophilic environments .

Biological Activity: Antitumor Effects: Derivatives with trimethoxyphenyl (9a) or benzoyl groups () demonstrate potent activity against colorectal and multidrug-resistant cancers .

Data Gaps and Research Directions

  • Target Compound: No direct biological data are available; testing in cancer cell lines (e.g., NCI-60 panel) and inflammatory models is recommended.
  • SAR Studies : Systematic substitution of the 4-methylphenyl group with halogens, methoxy, or heterocycles could optimize potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-{[(4-methylphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Reactant of Route 2
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8-{[(4-methylphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.